(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide
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Overview
Description
(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by its complex structure, which includes a cyclopropylmethyl group, a benzo[1,4]oxazine ring, and a fluoro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide typically involves multiple steps:
Formation of the Benzo[1,4]oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step may involve a substitution reaction where a cyclopropylmethyl halide reacts with the benzo[1,4]oxazine intermediate.
Attachment of the Fluoro-Phenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with an acrylamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[1,4]oxazine ring.
Reduction: Reduction reactions can occur at the acrylamide moiety or the fluoro-phenyl group.
Substitution: The cyclopropylmethyl group and the fluoro-phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and protein binding.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of specialized polymers with desired mechanical and chemical properties.
Mechanism of Action
The mechanism by which (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-phenylacrylamide: Lacks the fluoro group.
N-[1-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide: Lacks the cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group and the fluoro-phenyl group in (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C23H25FN2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(E)-N-[(1S)-1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C23H25FN2O2/c1-16(25-23(27)11-9-18-4-2-3-5-20(18)24)19-8-10-22-21(14-19)26(12-13-28-22)15-17-6-7-17/h2-5,8-11,14,16-17H,6-7,12-13,15H2,1H3,(H,25,27)/b11-9+/t16-/m0/s1 |
InChI Key |
IDFFOPPWSLCCAA-SOGBHIHOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)/C=C/C4=CC=CC=C4F |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F |
Origin of Product |
United States |
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